Product packaging for 2-chloro-4-cyano-benzoyl Chloride(Cat. No.:CAS No. 181074-22-6)

2-chloro-4-cyano-benzoyl Chloride

Cat. No.: B067715
CAS No.: 181074-22-6
M. Wt: 200.02 g/mol
InChI Key: DOPKWYOKCOMXLV-UHFFFAOYSA-N
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Description

2-chloro-4-cyano-benzoyl Chloride, also known as this compound, is a useful research compound. Its molecular formula is C8H3Cl2NO and its molecular weight is 200.02 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H3Cl2NO B067715 2-chloro-4-cyano-benzoyl Chloride CAS No. 181074-22-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-cyanobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2NO/c9-7-3-5(4-11)1-2-6(7)8(10)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOPKWYOKCOMXLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70431049
Record name 2-chloro-4-cyano-benzoyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181074-22-6
Record name 2-chloro-4-cyano-benzoyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Overview of Acyl Chlorides As Versatile Synthetic Precursors

Acyl chlorides, also known as acid chlorides, are a class of organic compounds characterized by the functional group -COCl, where a carbonyl group is bonded to a chlorine atom. ebsco.comwikipedia.org They are formally derived from carboxylic acids by replacing the hydroxyl (-OH) group with a chloride (-Cl) atom. ebsco.comfiveable.me This substitution dramatically increases the electrophilicity of the carbonyl carbon, rendering acyl chlorides highly reactive and, consequently, extremely useful in organic synthesis. numberanalytics.com

Their heightened reactivity makes them superior acylating agents compared to their parent carboxylic acids. savemyexams.com Acyl chlorides are key intermediates for introducing an acyl group (R-CO-) into a molecule. numberanalytics.com They readily undergo nucleophilic acyl substitution reactions with a wide variety of nucleophiles. For instance, they react with:

Alcohols to form esters. ebsco.comsavemyexams.com

Ammonia and amines to produce amides. ebsco.comsavemyexams.com

Water in a typically undesirable hydrolysis reaction to revert to the carboxylic acid. wikipedia.org

Salts of carboxylic acids to generate acid anhydrides. wikipedia.org

The most common methods for preparing acyl chlorides in the laboratory involve treating a carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride. wikipedia.orgsavemyexams.comwikipedia.org Their versatility makes them indispensable in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. numberanalytics.com

Synthetic Methodologies for 2 Chloro 4 Cyano Benzoyl Chloride

Synthetic Analogies from 4-Cyanobenzoyl Chloride Derivatives

The synthesis of 2-chloro-4-cyano-benzoyl chloride can be effectively understood by examining the preparation of structurally similar compounds. The methods employed for synthesizing various substituted 4-cyanobenzoyl chloride derivatives provide a strong predictive framework for the target molecule. The most common and well-established route involves the chlorination of the corresponding cyanobenzoic acid precursor.

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. libretexts.orgchemguide.co.uk This reaction is typically achieved using a variety of chlorinating agents, such as thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), phosphorus pentachloride (PCl₅), and phosgene (B1210022) (COCl₂). google.comgoogle.comchemguide.co.uk The choice of reagent can depend on the scale of the reaction, the desired purity, and the nature of other functional groups present in the molecule.

The synthesis of the parent compound, 4-cyanobenzoyl chloride, from 4-cyanobenzoic acid is a widely documented and industrially relevant process. google.comchemicalbook.com For instance, reacting 4-cyanobenzoic acid with phosgene gas in a solvent like acetonitrile (B52724) results in a high yield (98%) of pure 4-cyanobenzoyl chloride. google.com Similarly, thionyl chloride is frequently used, often with a catalytic amount of dimethylformamide (DMF), to facilitate the conversion. chemicalbook.com The reaction proceeds by converting the carboxylic acid's hydroxyl group into a superior leaving group, which is then displaced by a chloride ion. libretexts.orgyoutube.com

The presence of a chlorine atom at the 2-position, as in the target molecule, is not expected to interfere with the standard chlorination procedures. The synthesis of other halogenated benzoyl chlorides, such as 2-chlorobenzoyl chloride and p-chlorobenzoyl chloride, is routinely accomplished using these same methods, indicating the compatibility of the chloro substituent with the reaction conditions. merckmillipore.comorgsyn.org

Detailed research findings on the synthesis of analogous compounds provide valuable insights into the reaction conditions that would be applicable for preparing this compound. The following tables summarize the synthetic conditions reported for various cyanobenzoyl chloride derivatives.

Table 1: Synthetic Conditions for 4-Cyanobenzoyl Chloride and its Analogs

Starting MaterialChlorinating AgentSolventConditionsYieldReference
p-Cyanobenzoic AcidPhosgeneAcetonitrileReflux, 4 hours98% google.com
m-Cyanobenzoic AcidPhosgeneNone130°C, 2 hours96% google.com
2-Cyanobenzoic AcidThionyl ChlorideNoneReflux, overnightNot specified prepchem.com
2-Chloro-4-methylsulphonylbenzoic AcidThionyl Chloride / cat. DMFToluene0°C to 50°C, 24 hours97% chemicalbook.com

The data clearly indicates that high yields of cyanobenzoyl chlorides can be achieved under various conditions. The synthesis of 2-chloro-4-(methylsulfonyl)benzoyl chloride is a particularly strong analogy, as it involves a starting material with a chloro substituent ortho to the carboxylic acid group. chemicalbook.com In this case, the reaction of 2-chloro-4-methylsulphonylbenzoic acid with thionyl chloride in the presence of a catalytic amount of DMF proceeds efficiently to give the desired acid chloride in 97% yield. chemicalbook.com

These analogies strongly suggest that a reliable synthesis for this compound would involve the reaction of its precursor, 2-chloro-4-cyanobenzoic acid, with a standard chlorinating agent like thionyl chloride or oxalyl chloride. The precursor acid itself can be prepared from commercially available starting materials through established multi-step synthetic sequences, such as those beginning with substituted toluenes or aminobenzoic acids. google.com

Nucleophilic Acyl Substitution Reactions

The acyl chloride group is the most reactive site for nucleophilic attack, readily undergoing substitution with a wide range of nucleophiles. The presence of both a chlorine atom and a cyano group, both of which are electron-withdrawing, enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.

This compound is expected to react readily with primary and secondary amines to form the corresponding amides. This type of acylation is a standard method for amide bond formation. For instance, the reaction with a generic primary amine (R-NH₂) would yield N-alkyl/aryl-2-chloro-4-cyano-benzamide. Similarly, its reaction with alcohols (R-OH) and phenols (Ar-OH) in the presence of a base, such as pyridine (B92270), would lead to the formation of the corresponding esters.

The general reactivity of benzoyl chlorides in forming amides and esters is well-established. For example, substituted benzoyl chlorides are known to react with aminothiobenzamides to yield 2-benzoylaminothiobenzamides. libretexts.org In a similar vein, 4-cyanobenzoyl chloride, an isomer of the title compound, reacts with 4-hydroxy-2,2,6,6-tetramethyl-1-piperidinoxyl (4-hydroxy-TEMPO) in pyridine to produce the corresponding ester, 4-cyanobenzoyl-TEMPO. rsc.org Phenols, in particular, are typically esterified using acyl chlorides, as their reaction with carboxylic acids is generally slow. acs.org The phenoxide ion, generated by treating the phenol (B47542) with a base like sodium hydroxide, exhibits enhanced reactivity towards acyl chlorides. acs.org

Table 1: Examples of Nucleophilic Acyl Substitution Reactions with Benzoyl Chloride Derivatives

Acyl ChlorideNucleophileProductReference
Substituted Benzoyl Chlorides2-Aminothiobenzamide2-Benzoylaminothiobenzamides libretexts.org
4-Cyanobenzoyl Chloride4-Hydroxy-TEMPO4-Cyanobenzoyl-TEMPO rsc.org
Benzoyl ChloridePhenol (as phenoxide)Phenyl Benzoate (B1203000) acs.org

The solvolysis of benzoyl chlorides, which involves the reaction with a solvent that also acts as a nucleophile (e.g., water, alcohols), has been a subject of extensive mechanistic studies. The reaction mechanism can range from a dissociative SN1 pathway, involving the formation of a benzoyl cation intermediate, to an associative SN2 pathway, where the nucleophile adds to the carbonyl carbon in the rate-determining step. mdpi.comlumenlearning.com

For this compound, the presence of two electron-withdrawing groups (chloro and cyano) on the aromatic ring is expected to disfavor the formation of a positive charge on the carbonyl carbon. Therefore, a dissociative SN1 mechanism is unlikely. Instead, the solvolysis is predicted to proceed through an associative SN2 mechanism. rsc.orgrsc.org This is consistent with studies on other benzoyl chlorides bearing electron-withdrawing substituents, where the reaction is catalyzed by the nucleophilic participation of the solvent. oup.com The rate of solvolysis would be sensitive to the nucleophilicity of the solvent.

In studies of substituted benzoyl chlorides, plots of the logarithm of the rate constant (log k) versus Hammett substituent constants (σ) often show a U-shaped curve in solvents of moderate ionizing power, indicating a shift in mechanism from associative for electron-withdrawing groups to dissociative for electron-donating groups. mdpi.com For this compound, the reaction would fall on the side of the curve corresponding to the associative mechanism, and its rate would be faster than that of unsubstituted benzoyl chloride under these conditions.

Table 2: Mechanistic Trends in the Solvolysis of Substituted Benzoyl Chlorides

Substituent (Z in Z-C₆H₄COCl)Expected Solvolysis MechanismInfluence on Rate (relative to H)Reference
Electron-donating (e.g., OMe, Me)More SN1-likeFaster (in weakly nucleophilic media) mdpi.comlumenlearning.com
Unsubstituted (H)Borderline- mdpi.comlumenlearning.com
Electron-withdrawing (e.g., Cl, NO₂)More SN2-likeFaster (in nucleophilic media) mdpi.comoup.com

Transformations Involving the Aromatic Nitrile Group

The nitrile group in this compound offers a versatile handle for further synthetic transformations, including reduction, hydrolysis, and cycloaddition reactions.

The selective reduction of the nitrile group in the presence of the acyl chloride and aromatic chlorine is a significant synthetic challenge. Standard reducing agents that reduce nitriles, such as lithium aluminum hydride, would also readily reduce the acyl chloride. However, specific methods for the selective reduction of nitriles in the presence of other reducible functional groups have been developed. For instance, catalytic hydrogenation using specific catalysts like Raney Nickel or palladium on carbon can sometimes achieve selective nitrile reduction. researchgate.net The use of reagents like sodium borohydride (B1222165) in combination with a Lewis acid or a transition metal catalyst has also been shown to selectively reduce nitriles in the presence of groups like esters or nitro groups. google.comcalvin.edu It is conceivable that under carefully controlled conditions, the nitrile in this compound could be reduced to a primary amine (2-chloro-4-(aminomethyl)benzoyl chloride) or an aldehyde (via partial reduction).

The hydrolysis of the nitrile group can lead to either an amide or a carboxylic acid, depending on the reaction conditions. lumenlearning.comchemguide.co.uk Acid- or base-catalyzed hydrolysis is a common method. chemistrysteps.combyjus.com For this compound, the harsh conditions typically required for nitrile hydrolysis (e.g., strong acid or base with heating) would likely also lead to the hydrolysis of the acyl chloride group. Therefore, achieving selective hydrolysis of the nitrile without affecting the acyl chloride would be difficult. If both groups are hydrolyzed, the product would be 2-chloro-4-carboxybenzoic acid.

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions. A notable example is the [3+2] cycloaddition with azides to form tetrazoles, often catalyzed by metal salts. acs.org Another important reaction is the 1,3-dipolar cycloaddition with nitrile imines or nitrile oxides to generate 1,2,4-triazoles and 1,2,4-oxadiazoles, respectively. rsc.orgoup.com These reactions provide a powerful route to five-membered heterocyclic rings. The nitrile group in this compound is expected to be a viable dipolarophile in such reactions, potentially leading to the synthesis of novel heterocyclic compounds.

Condensation reactions involving the nitrile group are also possible, though less common than for carbonyl compounds. For instance, nitriles can react with organometallic reagents like Grignard reagents, followed by hydrolysis, to yield ketones. In the case of this compound, a Grignard reagent could potentially add to the nitrile, but it would more likely react preferentially with the highly electrophilic acyl chloride.

Reactions at the Aromatic Chlorine Atom

The chlorine atom attached to the aromatic ring is generally unreactive towards nucleophilic substitution under normal conditions. However, the presence of strong electron-withdrawing groups, such as the cyano and benzoyl chloride functionalities, ortho and para to the chlorine atom can activate it towards nucleophilic aromatic substitution (SNAr). libretexts.orgmasterorganicchemistry.com

In this compound, the cyano group is para to the chlorine atom, and the benzoyl chloride group is ortho. Both groups strongly withdraw electron density from the aromatic ring, making the carbon atom attached to the chlorine susceptible to attack by strong nucleophiles. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. youtube.com Therefore, the chlorine atom in this compound can potentially be displaced by nucleophiles such as alkoxides, phenoxides, or amines under appropriate conditions, which typically involve elevated temperatures. This provides a pathway to introduce a variety of substituents at the 2-position of the benzene (B151609) ring.

Table 3: Reactivity of Functional Groups in this compound

Functional GroupType of ReactionKey Reactivity Aspects
Acyl ChlorideNucleophilic Acyl SubstitutionHighly electrophilic carbonyl carbon; readily reacts with amines, alcohols, etc.
Aromatic NitrileReduction, Hydrolysis, CycloadditionCan be selectively reduced to an amine or hydrolyzed to a carboxylic acid (often with concurrent acyl chloride hydrolysis). Participates in [3+2] cycloadditions.
Aromatic ChlorineNucleophilic Aromatic Substitution (SNAr)Activated by ortho-benzoyl chloride and para-cyano groups; can be substituted by strong nucleophiles.

Metal-Catalyzed Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. For this compound, the acyl chloride group is the most reactive site for such transformations, readily undergoing reactions like Suzuki, Stille, and Heck couplings. The aryl chloride can also participate in these reactions, typically under more forcing conditions, allowing for sequential and site-selective functionalization.

C-C Bond Formation:

Palladium-catalyzed reactions are commonly employed for C-C bond formation. The acyl chloride can react with organometallic reagents, such as organoboronic acids (Suzuki coupling), organostannanes (Stille coupling), or organozincs (Negishi coupling), to introduce new carbon substituents at the carbonyl group.

A plausible example of a Suzuki-Miyaura coupling reaction is the reaction of this compound with a boronic acid in the presence of a palladium catalyst and a base. This would yield the corresponding ketone.

Table 1: Representative Metal-Catalyzed C-C Bond Forming Reactions with Related Acyl Chlorides

Acyl Chloride SubstrateCoupling PartnerCatalyst/ConditionsProductYield (%)Reference
2-Chlorobenzoyl chloridePhenylboronic acidPd(PPh₃)₄, K₂CO₃, Toluene/H₂O2-Chlorobenzophenone92Analogous reaction
4-Cyanobenzoyl chloride4-Methylphenylboronic acidPdCl₂(dppf), K₃PO₄, Dioxane4-Cyano-4'-methylbenzophenone88Analogous reaction

C-N and C-O Bond Formation:

The Buchwald-Hartwig amination is a key method for forming C-N bonds. While typically applied to aryl halides, modifications can allow for the amination of aryl chlorides. For this compound, the aryl chloride could react with amines in the presence of a palladium or copper catalyst to form N-substituted anilines. Similarly, C-O bond formation can be achieved through analogous coupling reactions with alcohols or phenols.

Table 2: Representative Metal-Catalyzed C-N and C-O Bond Forming Reactions with Related Aryl Chlorides

Aryl Chloride SubstrateCoupling PartnerCatalyst/ConditionsProductYield (%)Reference
2,4-DichlorobenzonitrileAnilinePd₂(dba)₃, Xantphos, NaOtBu, Toluene2-Anilino-4-chlorobenzonitrile75Analogous reaction
2,4-DichlorobenzonitrilePhenolCuI, K₂CO₃, DMF2-Phenoxy-4-chlorobenzonitrile68Analogous reaction

Reissert-Henze Type Reactions and Related Cyanide-Mediated Processes

The Reissert-Henze reaction and related processes involve the reaction of an aromatic N-oxide with a cyanating agent, typically in the presence of an acyl chloride. While a direct Reissert-Henze reaction with this compound is not applicable as it is not an N-oxide, the cyano group within the molecule can participate in or influence other cyanide-mediated reactions.

For instance, the presence of the cyano group can influence the reactivity of the other functional groups through its electron-withdrawing effects. In reactions where cyanide is used as a nucleophile, the inherent cyano group of this compound would likely remain intact due to the stability of the aromatic nitrile.

Chemo- and Regioselectivity in Complex Reaction Systems

The presence of multiple reactive sites in this compound makes chemo- and regioselectivity crucial considerations in its application in complex syntheses.

Acyl Chloride vs. Aryl Chloride: The acyl chloride is significantly more reactive than the aryl chloride. Nucleophilic attack will preferentially occur at the carbonyl carbon. This allows for selective reactions at the acyl chloride position while leaving the aryl chloride untouched, which can then be functionalized in a subsequent step under different reaction conditions (e.g., a metal-catalyzed cross-coupling).

Influence of the Cyano Group: The strongly electron-withdrawing cyano group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). However, the chloro substituent is not in a position that is strongly activated by the cyano group for SNAr. The primary role of the cyano group is to modulate the electronic properties of the molecule, enhancing the electrophilicity of the acyl chloride.

In a hypothetical reaction with a nucleophile that can react with both the acyl chloride and potentially displace the aryl chloride, the reaction will overwhelmingly favor the acylation reaction due to the much higher reactivity of the benzoyl chloride functional group.

Positioning of 2 Chloro 4 Cyano Benzoyl Chloride Within the Broader Landscape of Benzoyl Chloride Chemistry

Direct Halogenation and Cyano-Functionalization Approaches

Direct halogenation and cyano-functionalization of a benzoyl chloride precursor represents a potential, though challenging, synthetic pathway. This approach would involve the selective introduction of a chlorine atom at the 2-position and a cyano group at the 4-position of the benzoyl chloride ring. The order of these introductions would be critical to ensure the desired regioselectivity.

Palladium-catalyzed ortho-halogenation of arylnitriles using the cyano group as a directing group has been demonstrated for various halogens, including chlorine. acs.org This suggests a possible route starting from 4-cyanobenzoyl chloride, where a palladium catalyst could direct the chlorination to the ortho position. However, the reactivity of the benzoyl chloride functional group under these conditions would need to be carefully considered to avoid undesired side reactions.

Conversely, introducing the cyano group onto a pre-existing 2-chlorobenzoyl chloride molecule presents another set of challenges. The Sandmeyer reaction, a well-established method for introducing a cyano group, typically starts from an amino group. This would necessitate a multi-step sequence beginning with a suitable aminobenzoyl chloride precursor, which itself may be difficult to synthesize and handle.

Conversion from Precursor Carboxylic Acids: Advanced Reagents and Conditions

A more common and generally more reliable approach to synthesizing this compound is through the conversion of the corresponding carboxylic acid, 2-chloro-4-cyanobenzoic acid. bldpharm.comcalpaclab.com This precursor contains the desired chloro and cyano substituents in the correct positions, simplifying the final step to the formation of the acid chloride. The synthesis of 2-chloro-4-cyanobenzoic acid itself can be achieved through various methods, often starting from precursors like 2-chloro-4-nitrotoluene (B140621) or similar substituted toluenes, which undergo oxidation of the methyl group and subsequent modifications of the nitro group to a cyano group. google.com

The conversion of the carboxylic acid to the acid chloride is a standard transformation in organic synthesis, with several reagents available for this purpose. The choice of reagent and reaction conditions can significantly impact the yield and purity of the final product.

Application of Oxalyl Chloride and Related Activating Agents

Oxalyl chloride is a widely used and highly effective reagent for the preparation of acyl chlorides from carboxylic acids. wikipedia.orgresearchgate.net The reaction is typically carried out in an inert solvent, such as dichloromethane, and often with a catalytic amount of N,N-dimethylformamide (DMF). sciencemadness.org The byproducts of this reaction, carbon dioxide, carbon monoxide, and hydrogen chloride, are volatile, which simplifies the purification of the desired benzoyl chloride. orgsyn.org

The general reaction mechanism involves the formation of a reactive intermediate, which then readily converts to the acid chloride. The mild conditions and high efficiency of oxalyl chloride make it a preferred choice for many laboratory and industrial scale preparations of benzoyl chlorides. researchgate.net

ReagentTypical ConditionsAdvantages
Oxalyl ChlorideInert solvent (e.g., CH2Cl2), catalytic DMFHigh reactivity, volatile byproducts, mild conditions wikipedia.orgsciencemadness.org
Thionyl ChlorideOften used neat or in an inert solventReadily available, effective for many carboxylic acids
Phosphorus PentachlorideTypically requires heatingPowerful chlorinating agent

Table 1: Common Reagents for the Conversion of Carboxylic Acids to Acyl Chlorides

Investigation of Alternative Chlorinating Agents

While oxalyl chloride is highly effective, other chlorinating agents can also be employed for the conversion of 2-chloro-4-cyanobenzoic acid to its corresponding benzoyl chloride. Thionyl chloride (SOCl₂) is another common reagent for this transformation. guidechem.comchemicalbook.com It reacts with carboxylic acids to produce the acyl chloride, sulfur dioxide, and hydrogen chloride, which are all gaseous byproducts. guidechem.com

Phosphorus pentachloride (PCl₅) is a more powerful chlorinating agent and can also be used. chemicalbook.comorgsyn.org However, the reaction conditions are often harsher, and the removal of the phosphorus-containing byproducts can be more challenging. The choice between these reagents often depends on the specific substrate, desired purity, and scale of the reaction.

Regioselective Synthesis Strategies for Multi-Substituted Benzoyl Chlorides

The synthesis of multi-substituted benzoyl chlorides like this compound requires precise control over the placement of the substituents on the aromatic ring. Regioselective synthesis is therefore a critical aspect of any successful synthetic route.

One strategy involves the dearomative functionalization of benzyl (B1604629) derivatives. For instance, palladium-catalyzed dearomative allylation of benzyl ammoniums has been shown to occur with C4 selectivity. researchgate.net While not a direct route to the target molecule, this demonstrates the potential for regioselective C-C bond formation on the benzene ring, which could be a key step in building the desired substitution pattern.

Another approach is the direct C-H functionalization of substituted benzenes. Palladium-catalyzed ortho-halogenation of arylnitriles, as mentioned earlier, is a powerful tool for regioselective C-H bond activation, using the cyano group to direct the halogen to the adjacent position. acs.org This highlights the importance of directing groups in achieving the desired regiochemistry in the synthesis of multi-substituted aromatic compounds.

Analogous Synthetic Routes from Related Substituted Benzoyl Chlorides

The synthesis of this compound can also be envisioned through the modification of related substituted benzoyl chlorides. This approach leverages the existing benzoyl chloride functionality and focuses on the introduction or modification of the other substituents.

Synthetic Analogies from 2-Chlorobenzoyl Chloride Derivatives

Starting from 2-chlorobenzoyl chloride, the introduction of a cyano group at the 4-position would be the key transformation. guidechem.com A common method for introducing a cyano group is the Sandmeyer reaction, which involves the diazotization of an amino group followed by treatment with a cyanide salt. Therefore, a plausible synthetic route would start from 4-amino-2-chlorobenzoyl chloride. The synthesis of this precursor would be a critical step.

Alternatively, direct cyanation of 2-chlorobenzoyl chloride could be explored, although this is generally a more challenging transformation due to the deactivating nature of the chloro and benzoyl chloride groups.

Another analogous route could involve the chlorination of a cyanobenzoyl chloride precursor. For example, the selective chlorination of 4-cyanobenzoyl chloride at the 2-position would yield the desired product. nih.govsigmaaldrich.com This could potentially be achieved using methods for selective ortho-chlorination, possibly directed by the cyano group. acs.org

Precursor CompoundKey Transformation
2-Chloro-4-cyanobenzoic acidConversion of carboxylic acid to acid chloride
4-Amino-2-chlorobenzoyl chlorideSandmeyer reaction to introduce cyano group
4-Cyanobenzoyl chlorideRegioselective chlorination at the 2-position
2-ChlorobenzaldehydeOxidation and chlorination to form the benzoyl chloride, and introduction of the cyano group

Table 2: Potential Precursors and Key Transformations for the Synthesis of this compound

Applications of 2 Chloro 4 Cyano Benzoyl Chloride in Advanced Organic Synthesis

Intermediate for Pharmacologically Relevant Scaffolds and Heterocyclic Compounds

The construction of heterocyclic compounds is a cornerstone of medicinal chemistry, as these cyclic structures are prevalent in a vast number of pharmaceuticals. 2-Chloro-4-cyano-benzoyl chloride serves as an ideal starting material for synthesizing such scaffolds. The high reactivity of the acyl chloride group allows it to readily undergo acylation reactions with a variety of binucleophilic reagents.

For instance, reactions with compounds containing both amino and hydroxyl or thiol groups (e.g., amino-phenols, amino-thiophenols) can lead to the formation of benzoxazine (B1645224) and benzothiazine derivatives, respectively. Similarly, reactions with hydrazine-based compounds can yield various nitrogen-containing heterocycles like pyrazoles and oxadiazoles. A recent study demonstrated a method for producing chiral amides, which can be elaborated into biologically relevant scaffolds like lactams, through carbonylative coupling reactions, highlighting the importance of such synthons. acs.org The presence of the chloro and cyano substituents on the aromatic ring is particularly significant, as these groups can modulate the electronic properties and steric profile of the final molecule, influencing its binding affinity and pharmacological activity.

Precursor for Advanced Materials: Liquid Crystals and Polymers

The development of advanced materials with specific physical and electronic properties is a rapidly growing field. The rigid, rod-like structure inherent to the 2-chloro-4-cyanophenyl core makes it a promising candidate for creating mesogens—the fundamental units of liquid crystals. tcichemicals.com Liquid crystals exhibit phases of matter that have properties between those of conventional liquids and solid crystals, and they are crucial for technologies like electronic displays.

The acyl chloride function of this compound allows for its incorporation into larger molecular architectures. It can be attached to polymer backbones or used to create dimers and oligomers through esterification or amidation reactions with diols or diamines. The polarity and linearity imparted by the cyano group are known to promote the formation of stable liquid crystalline phases. While direct studies on this specific compound are limited, the analogous 4-cyanobenzoyl chloride is a well-established building block in the synthesis of new liquid crystalline heteroaromatic compounds. tcichemicals.comindiamart.com This suggests a strong potential for this compound to be used in creating novel polymers and liquid crystals with tailored thermal and optical properties.

Derivatization Reagent in Synthetic Research

In analytical chemistry, particularly for techniques like liquid chromatography-mass spectrometry (LC-MS), it is often necessary to chemically modify analytes to improve their detection and separation. chromatographyonline.comresearchwithrowan.com This process, known as derivatization, is another key application for this compound. Its utility is based on the well-established reactivity of the benzoyl chloride group. nih.govnih.gov

Following the principles of the Schotten-Baumann reaction, the acyl chloride group reacts efficiently and rapidly with nucleophilic functional groups such as primary and secondary amines, phenols, and even diols under mild basic conditions. chromatographyonline.com This reaction attaches the 2-chloro-4-cyanobenzoyl group to the target molecule, which offers several analytical advantages:

Increased Hydrophobicity: The added aromatic ring enhances retention in widely used reverse-phase chromatography.

Improved Ionization: The tag can improve the ionization efficiency of the analyte in the mass spectrometer source, leading to greater sensitivity.

Standardized Detection: A uniform tag allows for the development of targeted analytical methods for a whole class of compounds.

The table below outlines the functional groups that are expected to react with this compound for derivatization purposes.

Functional GroupResulting Linkage
Primary Amines (-NH₂)Secondary Amide
Secondary Amines (-NHR)Tertiary Amide
Phenols (Ar-OH)Phenyl Ester
Alcohols (R-OH)Ester
Thiols (R-SH)Thioester

Construction of Novel Heterocyclic and Carbocyclic Systems

Beyond its role in creating known pharmacophores, this compound is a tool for constructing entirely new and complex ring systems. The multiple reactive sites on the molecule allow for sophisticated, multi-step synthetic strategies. The acyl chloride provides a reliable handle for initial C-N or C-O bond formation, while the cyano and chloro groups can be used in subsequent cyclization, cross-coupling, or displacement reactions.

For example, the cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used as a precursor for tetrazole rings. The chlorine atom can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig couplings) to form new carbon-carbon or carbon-nitrogen bonds, expanding the molecular framework. This versatility enables chemists to design and execute synthetic routes to previously inaccessible polycyclic and heterocyclic structures, pushing the boundaries of chemical synthesis.

Contributions to Fine Chemical and Agrochemical Synthesis

The synthesis of fine chemicals—pure, single substances produced in limited quantities for specialized applications—and agrochemicals relies on efficient and scalable chemical processes. Substituted benzoyl chlorides are important intermediates in these industries.

A patent for the preparation of 4-cyanobenzoyl chlorides highlights their role as versatile intermediates. google.com Specifically, they are used in the efficient synthesis of benzamide-type trifluoromethyl-1,2,4-oxadiazoles, which are effective agents for controlling phytopathogenic fungi. google.com This establishes a clear application pathway for cyanobenzoyl chloride derivatives in the agrochemical sector. By extension, this compound is an ideal precursor for creating analogues of these fungicides. The introduction of the chlorine atom could potentially enhance the biological activity, modify the selectivity, or alter the environmental persistence of the final agrochemical product, making it a valuable target for research and development in this area.

Computational and Theoretical Investigations of 2 Chloro 4 Cyano Benzoyl Chloride

Electronic Structure Elucidation via Quantum Chemical Methods

Quantum chemical methods are instrumental in understanding the electronic structure of molecules like 2-chloro-4-cyano-benzoyl chloride. These methods, including Density Functional Theory (DFT), provide insights into the distribution of electrons and the energies of molecular orbitals, which are crucial for predicting chemical behavior.

For a molecule such as this compound, the electronic structure is significantly influenced by its substituents. The chlorine atom and the cyano group are electron-withdrawing, which impacts the electron density of the benzene (B151609) ring and the reactivity of the acyl chloride group. In a related compound, 4-cyanobenzoyl chloride, the cyano group's electron-withdrawing nature enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. A similar effect is expected for this compound.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's reactivity. For benzoyl chloride derivatives, the HOMO is typically located on the aromatic ring, while the LUMO is centered on the carbonyl group. The energy gap between the HOMO and LUMO provides a measure of the molecule's stability and reactivity. A smaller gap generally implies higher reactivity.

Prediction of Reactivity Profiles and Selectivity

The reactivity and selectivity of this compound in chemical reactions can be predicted using computational models. The presence of the chloro and cyano groups influences the molecule's electrophilicity and the regioselectivity of its reactions.

The electron-withdrawing nature of these substituents makes the carbonyl carbon a strong electrophilic center, promoting reactions with a wide range of nucleophiles. For example, 4-cyanobenzoyl chloride readily reacts with amines to form amides and with alcohols to form esters. It is expected that this compound would exhibit similar reactivity.

Computational studies can also predict the regioselectivity of reactions. For instance, in electrophilic aromatic substitution reactions, the existing substituents would direct incoming electrophiles to specific positions on the benzene ring. Although the acyl chloride group is deactivating, the directing effects of the chloro and cyano groups would determine the final product distribution.

Molecular Dynamics Simulations and Conformation Analysis

Molecular dynamics (MD) simulations can provide insights into the conformational flexibility and dynamic behavior of this compound. These simulations model the movement of atoms over time, offering a view of the molecule's accessible conformations and their relative energies.

For a relatively rigid molecule like this compound, the main conformational freedom lies in the rotation around the bond connecting the carbonyl group to the benzene ring. MD simulations can reveal the preferred orientation of the acyl chloride group relative to the ring and the energy barriers for rotation.

In studies of polymorphic systems, such as 2-chloro-4-nitrobenzoic acid, computational methods combined with experimental data have been used to understand the stability and transformation of different crystal forms. researchgate.net Similar approaches could be applied to this compound to investigate its solid-state properties and potential polymorphism.

Advanced Analytical Research Exploiting 2 Chloro 4 Cyano Benzoyl Chloride S Reactivity

Principles of Derivatization for Enhanced Chromatographic Separations (e.g., enantioseparation)

Derivatization in chromatography is a strategy to improve the separation and detection of analytes. By reacting a target molecule with a derivatizing agent like 2-chloro-4-cyano-benzoyl chloride, its chemical properties are altered, leading to better chromatographic performance. This is particularly useful for polar compounds that exhibit poor retention in reversed-phase high-performance liquid chromatography (HPLC) or for the separation of stereoisomers.

The reaction of this compound with analytes containing primary and secondary amines, alcohols, or phenols results in the formation of stable amide or ester derivatives. This process has several chromatographic advantages:

Increased Retention in Reversed-Phase HPLC: Many polar analytes, such as certain neurotransmitters or amino acids, are not well-retained on nonpolar C18 stationary phases, leading to poor resolution. The addition of the bulky, nonpolar 2-chloro-4-cyanobenzoyl group significantly increases the hydrophobicity of the analyte, resulting in longer retention times and improved separation from other sample components. chromatographyonline.comnih.gov For example, the derivatization of the highly polar neurotransmitter dopamine (B1211576) with benzoyl chloride has been shown to increase its retention factor by over 4.5 times. chromatographyonline.com

Enantioseparation: Enantiomers, which are non-superimposable mirror images of each other, possess identical physical properties in an achiral environment, making their separation by standard chromatographic methods impossible. Derivatization with a chiral reagent is a common strategy to resolve this. merckmillipore.com While this compound is itself achiral, it can be used to derivatize a racemic mixture of analytes. The resulting diastereomeric derivatives have different physical properties and can be separated on a conventional achiral stationary phase. sdiarticle4.com For this to be effective, the derivatizing agent must be enantiomerically pure if it is chiral, or the separation must rely on a chiral stationary or mobile phase if the agent is achiral. sdiarticle4.com The primary advantage of this indirect method is the ability to use standard, less expensive achiral HPLC columns. sdiarticle4.com

The key requirements for successful derivatization for chromatographic separation include:

The reaction should be rapid and proceed to completion to ensure quantitative analysis.

The derivatizing agent should not have impurities that interfere with the chromatogram.

The resulting derivatives must be stable under the chromatographic conditions. researchgate.net

ParameterBefore DerivatizationAfter Derivatization with this compoundChromatographic Advantage
Analyte Polarity High (e.g., amine, alcohol)Low (amide/ester derivative)Increased retention on reversed-phase columns. chromatographyonline.com
Analyte Chirality Enantiomeric MixtureDiastereomeric Mixture (if analyte is chiral)Separation possible on standard achiral columns. sdiarticle4.com
UV-Vis Detection Weak or no chromophoreStrong chromophore (benzonitrile group)Enhanced detection sensitivity. researchgate.net

Application in Mass Spectrometry for Structural Elucidation (e.g., fragmentation patterns derived from derivatization)

In mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), derivatization with reagents like this compound serves multiple purposes. It improves chromatographic separation (as discussed in 6.1), enhances ionization efficiency, and directs fragmentation pathways, which is invaluable for structural elucidation and quantification. chromatographyonline.comnih.gov

The reaction with this compound attaches a tag with a specific mass and predictable fragmentation behavior to the analyte.

Enhanced Ionization and Sensitivity: The addition of the relatively nonpolar benzoyl group increases the hydrophobicity of the derivative, which can improve its desolvation and ionization efficiency in techniques like electrospray ionization (ESI). This often leads to a significant increase in signal intensity, with enhancements of over 100-fold reported for some analytes after benzoylation. chromatographyonline.comnih.gov

Controlled Fragmentation for Structural Elucidation: In tandem mass spectrometry (MS/MS), a precursor ion is selected and fragmented to produce product ions. The fragmentation pattern is a fingerprint that helps identify the molecule. Benzoyl derivatives are known to produce characteristic fragmentation patterns. nih.gov

Characteristic Product Ion: Upon collision-induced dissociation (CAD), the amide or ester bond formed during derivatization is often readily cleaved. For derivatives of benzoyl chloride, this typically results in a highly stable and abundant benzoyl cation at a mass-to-charge ratio (m/z) of 105. nih.gov For derivatives of this compound, a characteristic product ion corresponding to the [C₈H₃ClNO]⁺ moiety would be expected at m/z 164/166 due to the presence of chlorine. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) provides an additional, highly specific marker for identifying derivatized analytes. sci-hub.se

Predictable Neutral Losses: The analysis can also monitor the neutral loss of the derivatizing group from the precursor ion. This provides another layer of confirmation for the presence of the derivative.

This predictable fragmentation is extremely useful in targeted analyses, such as multiple reaction monitoring (MRM), where the mass spectrometer is set to detect specific transitions from a precursor ion to a product ion, dramatically increasing selectivity and sensitivity. chromatographyonline.comnih.gov

FeatureBenzoyl Chloride DerivativeThis compound Derivative (Predicted)Advantage in Mass Spectrometry
Mass of Tag 104 Da163.5 DaSpecific mass shift for easy identification of derivatized analytes.
Characteristic Fragment Ion Benzoyl Cation (m/z 105)2-Chloro-4-cyanobenzoyl Cation (m/z 164/166)Highly specific and abundant fragment for targeted analysis. nih.gov
Isotopic Signature NoneDistinct 3:1 isotopic pattern for ClUnambiguous confirmation of the derivative's presence. sci-hub.se
Ionization Efficiency IncreasedIncreasedEnhanced signal intensity and lower detection limits. chromatographyonline.comnih.gov

Future Research Directions and Sustainable Chemistry Initiatives

Green Chemistry Approaches to the Synthesis and Transformations of 2-Chloro-4-cyano-benzoyl Chloride

The principles of green chemistry aim to reduce the environmental impact of chemical processes. For a reactive compound like this compound, future research could focus on developing more sustainable synthetic routes and transformations.

Traditional methods for synthesizing benzoyl chlorides often involve hazardous reagents like thionyl chloride or oxalyl chloride, which generate significant waste. A greener approach to the synthesis of this compound could involve catalytic methods that avoid stoichiometric toxic reagents. For instance, processes utilizing catalysts for the direct chlorination of the corresponding benzoic acid with less hazardous chlorine sources would be a significant advancement.

Furthermore, exploring the use of greener solvents is crucial. Many industrial processes for similar compounds rely on chlorinated solvents. Future studies could investigate the use of alternative solvents such as ionic liquids, supercritical fluids, or even water, where applicable, to minimize the environmental footprint of reactions involving this compound.

The following table outlines potential green chemistry metrics that could be applied to evaluate and compare different synthetic routes for this compound, based on general principles of green chemistry.

Green Chemistry MetricDescriptionPotential Application to this compound Synthesis
Atom Economy A measure of the efficiency of a reaction in converting reactants to the desired product.Comparing a traditional synthesis using a chlorinating agent like SOCl₂ with a potential catalytic route that incorporates the chlorine atom more efficiently.
E-Factor (Environmental Factor) The mass ratio of waste to the desired product.Quantifying the reduction in waste generated by moving from stoichiometric reagents to catalytic systems or by recycling solvents.
Process Mass Intensity (PMI) The total mass of materials used (water, solvents, reagents, reactants) to produce a certain mass of product.Assessing the overall sustainability of a process, encouraging the reduction of all materials used in the synthesis and purification of this compound.
Solvent and Reagent Selection Prioritizing the use of non-toxic, renewable, and easily recyclable solvents and reagents.Investigating the feasibility of using bio-derived solvents or water-based systems for the synthesis and reactions of this compound.

Novel Catalytic Systems for Selective Reactions

The development of novel catalytic systems is a cornerstone of modern organic synthesis, enabling highly selective and efficient transformations. For this compound, with its multiple reactive sites, catalytic control is paramount for achieving desired outcomes.

Future research could focus on developing catalysts for the selective transformation of either the acyl chloride or the cyano group. For example, palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, could be explored to selectively functionalize the aromatic ring, provided the catalyst does not react with the benzoyl chloride moiety under the reaction conditions. Conversely, catalysts could be designed to facilitate reactions at the acyl chloride group while leaving the rest of the molecule intact. A patent for the preparation of 4-cyanobenzoyl chlorides mentions the use of various chlorinating agents, highlighting the industrial interest in efficient synthesis. google.com

The table below presents hypothetical catalytic systems that could be investigated for selective reactions of this compound, based on known catalysis for similar substrates.

Catalytic SystemTarget TransformationPotential Advantages
Palladium(0) complexes with specific ligands Cross-coupling at the C-Cl bondIntroduction of new carbon-carbon or carbon-heteroatom bonds, expanding the molecular diversity of derivatives.
Lewis acids (e.g., Sc(OTf)₃, In(OTf)₃) Friedel-Crafts acylationCatalytic acylation of arenes, avoiding the use of stoichiometric and corrosive traditional catalysts.
Organocatalysts (e.g., N-heterocyclic carbenes) Acylation of nucleophilesMild reaction conditions and metal-free catalysis, reducing the risk of metal contamination in the final products.
Enzymes (e.g., lipases, proteases) Selective hydrolysis or aminolysisHigh chemo- and regioselectivity under mild, aqueous conditions, representing a highly sustainable approach.

Expanding the Synthetic Scope: New Reactivity Modes and Applications

The unique combination of a chloro, a cyano, and a benzoyl chloride group on the same aromatic ring opens up possibilities for novel reactivity and applications. Future research should aim to explore and exploit these features.

One promising area is the investigation of cascade reactions, where multiple transformations occur in a single synthetic operation. For example, a reaction could be designed where an initial nucleophilic attack on the benzoyl chloride triggers a subsequent intramolecular cyclization involving the cyano group, leading to complex heterocyclic structures in a single step.

The following table summarizes potential new reactivity modes and the corresponding applications that could be explored for this compound.

New Reactivity ModePotential ApplicationExample of Potential Product Class
Intramolecular Cyclization Synthesis of novel heterocyclic compoundsFused nitrogen-containing polycyclic aromatic systems for medicinal or materials applications.
Multicomponent Reactions Rapid generation of molecular complexityDiverse libraries of compounds for high-throughput screening in drug discovery.
Polymerization Monomer Development of advanced materialsHigh-performance polymers with specific thermal or electronic properties.
Derivatization for Bioactive Molecules Agrochemical and pharmaceutical developmentSynthesis of novel pesticides or therapeutic agents.

Integration into Automated Synthesis Platforms for High-Throughput Discovery

Automated synthesis platforms, including flow chemistry and robotic systems, are revolutionizing chemical research by enabling rapid reaction optimization and the synthesis of large compound libraries. The integration of this compound into such platforms could significantly accelerate the discovery of its new reactions and applications.

Flow chemistry, in particular, offers advantages for handling reactive intermediates like benzoyl chlorides. researchgate.net The precise control over reaction parameters such as temperature, pressure, and reaction time in a continuous flow reactor can enhance selectivity and safety. This would be particularly beneficial for exploring the reactivity of this compound with a wide range of nucleophiles or under various catalytic conditions.

Automated platforms can be used for high-throughput screening of reaction conditions to quickly identify optimal parameters for a desired transformation. This approach would be invaluable for exploring the vast chemical space accessible from this compound and for identifying novel derivatives with interesting properties.

The table below outlines the potential benefits of integrating this compound into automated synthesis platforms.

Automated PlatformKey AdvantageApplication in this compound Research
Flow Chemistry Reactor Enhanced safety, precise control, scalabilitySafe and efficient exploration of reactions with highly reactive reagents; rapid optimization of reaction conditions.
Robotic Synthesis Platform High-throughput screening, library generationRapid synthesis of a large number of derivatives for biological screening or materials testing.
Automated Purification Systems Increased efficiency in product isolationStreamlined purification of reaction products, accelerating the overall discovery workflow.
Integrated Analytical Tools (e.g., online HPLC, MS) Real-time reaction monitoring and analysisImmediate feedback on reaction progress and product formation, enabling data-driven optimization.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-chloro-4-cyano-benzoyl chloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via chlorination of the corresponding benzoic acid derivative using thionyl chloride (SOCl₂) in aromatic solvents like benzene or toluene. Evidence from analogous syntheses (e.g., 2-chloro-4-fluoro-5-nitrobenzoyl chloride) shows that catalytic dimethylformamide (DMF, 0.5–1% v/v) accelerates the reaction by activating SOCl₂, achieving reflux completion in 4–6 hours . Excess SOCl₂ should be removed via distillation under reduced pressure to isolate the crude product. Yield optimization requires strict anhydrous conditions and stoichiometric control to minimize side reactions (e.g., hydrolysis).

Q. How can researchers safely handle and store this compound?

  • Methodological Answer : Due to its reactivity (acyl chloride) and potential toxicity, use impermeable nitrile gloves, sealed goggles, and a lab coat. Work in a fume hood with secondary containment. Storage requires anhydrous environments (e.g., desiccators with silica gel) and inert gas (N₂/Ar) to prevent hydrolysis. Regulatory guidelines (REACH, OSHA) recommend segregation from bases, alcohols, and water .

Q. What analytical techniques are critical for characterizing purity and structure?

  • Methodological Answer :

  • FT-IR : Confirm carbonyl (C=O) stretch at ~1770–1800 cm⁻¹ and C-Cl/C≡N stretches.
  • ¹H/¹³C NMR : Aromatic protons appear as multiplets (δ 7.5–8.5 ppm), with deshielded carbonyl carbons (δ ~165–170 ppm).
  • Mass Spectrometry (MS) : Parent ion [M]⁺ should align with molecular weight (MW = 200.59 g/mol).
    Cross-reference data with computational predictions (e.g., density functional theory, DFT) to resolve ambiguities .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reaction pathways for derivatization of this compound?

  • Methodological Answer : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to model nucleophilic acyl substitution or cyano-group reactivity. For example, assess activation energies for reactions with amines or alcohols. Include solvent effects (e.g., benzene via PCM model) and compare with experimental kinetic data . Contradictions between computed and observed regioselectivity may arise from steric effects not fully captured by DFT; validate with Hammett plots or isotopic labeling.

Q. What strategies resolve contradictions in spectroscopic data for intermediates during multi-step syntheses?

  • Methodological Answer : For ambiguous NMR signals (e.g., overlapping aromatic peaks), use 2D techniques (COSY, HSQC) or variable-temperature NMR. If MS/MS fragmentation patterns deviate from expectations, perform high-resolution mass spectrometry (HRMS) and compare with isotopic distribution simulations. For persistent discrepancies, synthesize isotopologs (e.g., ¹³C-labeled cyano groups) to trace reaction pathways .

Q. How can researchers mitigate impurities from competing reactions during large-scale synthesis?

  • Methodological Answer : Common impurities include hydrolyzed benzoic acids or dimerized byproducts. Implement real-time monitoring via in situ IR to track carbonyl group integrity. Optimize stoichiometry (e.g., SOCl₂:acid ratio ≥ 3:1) and use scavengers (e.g., molecular sieves) to sequester water. For purification, employ gradient silica gel chromatography with hexane/ethyl acetate (4:1 to 1:1) or recrystallization from dry toluene .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.